molecular formula C10H8BrFO2 B6358024 1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid CAS No. 1314721-86-2

1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid

Cat. No. B6358024
CAS RN: 1314721-86-2
M. Wt: 259.07 g/mol
InChI Key: NMIHUGJZWAYVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid” is a useful research chemical . It has the CAS number 1314721-86-2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C10H8BrFO2/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) . This indicates that the molecule consists of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring. The phenyl ring is substituted with bromine and fluorine atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 259.07 g/mol .

Scientific Research Applications

Fluorine Chemistry in Medicinal Applications

The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance drug properties such as metabolic stability, bioavailability, and binding affinity. Research on fluorinated compounds, such as fluorinated pyrimidines, demonstrates their significant role in treating cancer. Fluorouracil (5-FU) is a widely used fluorinated compound that treats over 2 million cancer patients annually. Studies have explored methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution. This research underlines the importance of fluorine chemistry in developing more effective and precisely targeted cancer therapies (Gmeiner, 2020).

Phosphonic Acid Derivatives in Chemical Synthesis

Phosphonic acid derivatives, characterized by their bioactive properties and ability to function as ligands due to their structural analogy with phosphate, are utilized across various research fields, including chemistry, biology, and physics. These derivatives serve not only in drug design but also in the functionalization of surfaces, analytical purposes, and as building blocks for supramolecular or hybrid materials. This wide range of applications highlights the versatility and significance of phosphonic acids in scientific research, potentially relevant to the synthesis and application of compounds like 1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid (Sevrain et al., 2017).

Radical Cyclizations in Organic Synthesis

Radical cyclizations are crucial for constructing carbo- and heterocyclic compounds, including natural products. The control of regiochemistry in radical cyclizations can significantly affect the synthesis outcome, demonstrating the importance of reaction conditions such as temperature and precursor conformation. This area of research is vital for understanding how to efficiently synthesize complex molecules, potentially including this compound derivatives, for therapeutic applications (Ishibashi & Tamura, 2004).

properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIHUGJZWAYVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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